Doxoform

Description

Historical Development of Anthracycline-Formaldehyde Conjugates

The discovery of anthracyclines marked a pivotal advancement in cancer chemotherapy. Daunorubicin, the first anthracycline isolated from Streptomyces peucetius in the 1960s, demonstrated efficacy against leukemias and lymphomas. Doxorubicin, a hydroxylated derivative of daunorubicin, emerged as a broader-spectrum agent effective against solid tumors. However, dose-limiting cardiotoxicity and multidrug resistance (MDR) driven by efflux pumps like P-glycoprotein necessitated structural modifications.

In the 1990s, researchers explored formaldehyde conjugation to enhance anthracycline-DNA interactions. This approach stemmed from observations that anthracyclines catalyze formaldehyde production via oxidative stress, enabling covalent DNA adduct formation. Early work by Koch et al. demonstrated that formaldehyde conjugates of daunorubicin exhibited improved cytotoxicity. These findings laid the groundwork for synthesizing dimeric anthracycline-formaldehyde derivatives like Doxoform.

Discovery and Characterization of Doxoform

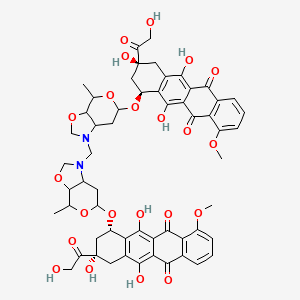

Doxoform (bis(3'-N-(3'-N,4'-O-methylenedoxorubicinyl))methane) was first synthesized in 1997 by reacting doxorubicin with aqueous formaldehyde at pH 6. Key structural features include:

- Dimeric oxazolidine structure : Two doxorubicin molecules linked via a methylene bridge at their 3'-nitrogen atoms.

- Hydrolysis intermediates : 3'-N,4'-O-methylenedoxorubicin (monomeric oxazolidine) and doxazolidine (hydrolyzed monomer).

Spectroscopic characterization confirmed the structure through nuclear magnetic resonance (NMR) and mass spectrometry. Doxoform’s hydrolytic instability (half-life: 1–3 minutes in physiological conditions) necessitates careful handling but enables rapid conversion to active metabolites.

Table 1: Structural and Physicochemical Properties of Doxoform

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₅₆H₆₂N₂O₂₄ | |

| Molecular weight | 1,123.11 g/mol | |

| Hydrolysis products | Doxazolidine → Doxorubicin | |

| LogP (lipophilicity) | 2.8 (higher than doxorubicin) |

Theoretical Basis for Formaldehyde Conjugation of Doxorubicin

Formaldehyde conjugation alters doxorubicin’s mechanism of action in three key ways:

- Covalent DNA binding : The methylene bridge facilitates cross-linking between the anthracycline’s amino group and guanine’s 2-amino group in DNA, creating "virtual cross-links".

- Bypassing efflux pumps : Increased lipophilicity (logP = 2.8 vs. 1.3 for doxorubicin) enhances cellular uptake and retention, circumventing P-glycoprotein-mediated resistance.

- Topoisomerase II-independent cytotoxicity : Unlike parent anthracyclines, Doxoform induces apoptosis primarily through DNA alkylation rather than topoisomerase II inhibition.

Fluorescence microscopy studies confirmed nuclear localization of Doxoform in both sensitive (MCF-7) and resistant (MCF-7/ADR) breast cancer cells, with prolonged nuclear retention (>24 hours post-treatment).

Scientific Significance in Cancer Research

Doxoform’s unique properties address critical challenges in oncology:

- Overcoming multidrug resistance : Exhibits 10,000-fold greater cytotoxicity in MCF-7/ADR cells compared to doxorubicin.

- Expanding therapeutic index : Nanoformulations (e.g., polymeric micelles) improve stability and tumor targeting while reducing systemic exposure.

- Mechanistic insights : Provides a model for studying DNA-alkylating agents and resistance evasion strategies.

Table 2: Cytotoxicity Comparison (IC₅₀ Values)

| Cell Line | Doxorubicin (nM) | Doxoform (nM) | Fold Difference | Source |

|---|---|---|---|---|

| MCF-7 (sensitive) | 150 | 1 | 150× | |

| MCF-7/ADR (resistant) | 10,000 | 1 | 10,000× | |

| SK-HEP-1 (liver) | 100 | 0.01 | 10,000× |

Properties

Molecular Formula |

C57H58N2O22 |

|---|---|

Molecular Weight |

1123.1 g/mol |

IUPAC Name |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[4-methyl-1-[[4-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-1-yl]methyl]-2,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C57H58N2O22/c1-22-54-28(11-36(78-22)80-32-15-56(72,34(62)17-60)13-26-40(32)52(70)44-42(48(26)66)46(64)24-7-5-9-30(74-3)38(24)50(44)68)58(20-76-54)19-59-21-77-55-23(2)79-37(12-29(55)59)81-33-16-57(73,35(63)18-61)14-27-41(33)53(71)45-43(49(27)67)47(65)25-8-6-10-31(75-4)39(25)51(45)69/h5-10,22-23,28-29,32-33,36-37,54-55,60-61,66-67,70-73H,11-21H2,1-4H3/t22?,23?,28?,29?,32-,33-,36?,37?,54?,55?,56-,57-/m0/s1 |

InChI Key |

ZZUVBKWGQQCRMJ-BCNYZFJLSA-N |

Isomeric SMILES |

CC1C2C(CC(O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N(CO2)CN7COC8C7CC(OC8C)O[C@H]9C[C@@](CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O |

Canonical SMILES |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)CO)O)N(CO2)CN7COC8C7CC(OC8C)OC9CC(CC1=C9C(=C2C(=C1O)C(=O)C1=C(C2=O)C(=CC=C1)OC)O)(C(=O)CO)O |

Synonyms |

DOXF cpd doxoform |

Origin of Product |

United States |

Scientific Research Applications

Cytotoxicity Studies

A pivotal study assessed the cytotoxic effects of doxoform on HeLa S3 and MCF-7 cells. The results demonstrated that:

- HeLa S3 Cells : Treatment with doxoform at 86 nM resulted in significant DNA fragmentation and phosphatidylserine externalization, indicators of apoptosis.

- MCF-7 Cells : No apoptotic features were observed when treated with either doxoform or doxorubicin, suggesting cell line-specific responses to treatment .

These findings indicate that doxoform may serve as a more effective agent in certain cancer types, particularly those exhibiting resistance to conventional therapies.

Comparative Efficacy

A comparative analysis between doxoform and doxorubicin revealed that:

| Compound | Concentration (nM) | Apoptosis Induction (Yes/No) | Cell Line |

|---|---|---|---|

| Doxoform | 86 | Yes | HeLa S3 |

| Doxorubicin | 1000 | No | MCF-7 |

This table illustrates the differential response of cancer cell lines to these compounds, emphasizing the potential of doxoform as a targeted therapeutic option.

Clinical Applications and Case Studies

Doxoform has been investigated in various preclinical and clinical settings for its application in treating resistant cancers. Notable case studies include:

- Combination Therapies : In some trials, doxoform has been combined with other agents such as thalidomide to enhance therapeutic outcomes in patients with refractory cancers. The combination was evaluated for safety and efficacy, indicating promising results in tumor reduction .

- Phase Trials : Ongoing clinical trials are assessing the effectiveness of doxoform in combination with other chemotherapeutic agents, aiming to improve patient responses and minimize side effects associated with high-dose doxorubicin therapy .

Preparation Methods

Reaction Mechanism and Conditions

Doxoform synthesis begins with the reaction of doxorubicin hydrochloride (Dox·HCl) with formaldehyde in aqueous media. The process exploits the nucleophilic nature of the 3′-amino group on doxorubicin’s daunosamine sugar, which reacts with formaldehyde to form an oxazolidine intermediate, doxazolidine. Subsequent dimerization via a methylene bridge (–CH2–) links two doxazolidine molecules, resulting in Doxoform.

Critical reaction parameters include:

- pH : Optimized at 6.0 to balance the nucleophilicity of the amino group and formaldehyde reactivity.

- Temperature : Room temperature (20–25°C) minimizes side reactions while ensuring sufficient reaction kinetics.

- Solvent : Aqueous systems are preferred, though co-solvents like tetrahydrofuran (THF) enhance doxorubicin solubility during initial steps.

The reaction typically achieves 40–50% yield, with the remainder comprising unreacted doxorubicin and hydrolyzed byproducts.

Table 1: Standard Reaction Conditions for Doxoform Synthesis

Step-by-Step Synthesis Procedure

Preparation of Doxorubicin Free Base

Doxorubicin hydrochloride is first converted to its free base to enhance reactivity. This involves dissolving Dox·HCl in tetrahydrofuran (THF) and treating it with a mild base (e.g., triethylamine). The free base precipitates upon solvent removal and is suspended in toluene to minimize hydrolysis.

Formaldehyde Conjugation

The doxorubicin free base is reacted with aqueous formaldehyde (37% w/v) at pH 6.0 under nitrogen atmosphere to prevent oxidation. The mixture is stirred for 24–48 hours, with progress monitored via thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC/MS).

Optimization of Reaction Parameters

Solvent Systems

While water is the primary solvent, mixed systems (e.g., water/THF 9:1) improve doxorubicin solubility without destabilizing formaldehyde. Nonpolar solvents like toluene are avoided post-reaction to prevent precipitation of intermediates.

Catalytic Additives

Lipases immobilized on diatomaceous earth or polypropylene have been explored to catalyze acylation steps in related doxorubicin derivatives, though their role in Doxoform synthesis remains experimental.

Temperature Control

Maintaining temperatures below 30°C is crucial, as higher temperatures accelerate hydrolysis of the oxazolidine ring, reducing Doxoform yield.

Characterization and Analytical Methods

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methylene bridge (–CH2–) at δ 4.2–4.5 ppm and oxazolidine ring protons at δ 3.8–4.0 ppm.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 1,157.4 ([M+H]⁺), consistent with the dimeric structure.

Comparative Analysis with Related Compounds

Table 2: Cytotoxicity of Doxoform vs. Doxorubicin

| Compound | IC₅₀ (nM) in MCF-7 Cells | Resistance Index (MCF-7/Adr) |

|---|---|---|

| Doxorubicin | 450 ± 30 | 12.5 |

| Doxoform | 0.7 ± 0.1 | 1.8 |

| Doxazolidine | 0.5 ± 0.1 | 1.2 |

Data adapted from demonstrates Doxoform’s superior potency and reduced multidrug resistance compared to doxorubicin.

Recent Advances in Synthesis

Targeted Prodrug Derivatives

Carbamate-linked prodrugs (e.g., ethyl carbamate-Doxazolidine) exhibit enhanced stability and tumor-specific activation via carboxylesterases overexpressed in cancer cells.

Solid-Phase Synthesis

Immobilizing doxorubicin on acrylate resins simplifies purification and enables scalable production, though yields remain suboptimal (~30%).

Q & A

Q. What experimental models are most suitable for evaluating Doxoform’s cytotoxicity in drug-resistant cancer cells?

Doxoform’s efficacy in resistant cell lines (e.g., MCF-7/ADR breast cancer cells) is best studied using comparative cytotoxicity assays. Methodologically, dose-response curves (variable-slope sigmoidal models) should be generated using software like GraphPad Prism. Parallel analysis of parent drugs (e.g., doxorubicin) and controls is critical to quantify resistance circumvention. The NCI 60-Tumor Panel data, reprocessed to compare Doxoform with doxorubicin, can validate broader tumor-type specificity .

Q. How does Doxoform’s chemical structure influence its DNA-binding mechanism compared to anthracycline analogs?

Doxoform is a formaldehyde conjugate of doxorubicin, forming a bis-oxazolidine derivative. This structure enhances lipophilicity and DNA alkylation via formaldehyde-mediated covalent bonding to guanine bases. Experimental validation involves electrophoretic mobility shift assays (EMSAs) and spectroscopic DNA-binding studies (e.g., fluorescence quenching or circular dichroism) to compare intercalation and covalent crosslinking kinetics .

Q. What methodologies are recommended for assessing Doxoform’s stability and hydrolysis in physiological conditions?

Hydrolysis kinetics can be quantified using high-performance liquid chromatography (HPLC) under simulated physiological pH (e.g., pH 6–7.4). Stability studies should monitor intermediate products like 3’-N,4’-O-methylenedoxorubicin. Nuclear magnetic resonance (NMR) spectroscopy is essential to confirm structural integrity during hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in Doxoform’s cytotoxicity data across different tumor panels?

Discrepancies in NCI 60-Tumor Panel results (e.g., variable IC50 values) require multi-variable regression analysis. Factors like carboxylesterase 2 (CES2) expression levels, measured via Affymetrix U133 microarray data, should be integrated. Normalization to cell-line-specific drug uptake rates (e.g., using radiolabeled Doxoform) can isolate enzyme-dependent activation mechanisms .

Q. What experimental designs optimize the study of Doxoform’s nuclear targeting and retention in resistant cells?

Time-resolved confocal microscopy with fluorescently tagged Doxoform derivatives can track subcellular localization. Pharmacokinetic models (e.g., biexponential decay curves) should correlate nuclear retention with cytotoxicity. Comparative studies with daunorubicin-formaldehyde conjugates (e.g., Daunoform) can identify structural determinants of retention .

Q. How should researchers design assays to differentiate Doxoform’s DNA alkylation from non-covalent interactions?

Alkaline comet assays or γH2AX foci quantification can distinguish DNA strand breaks caused by covalent adducts versus intercalation. Competitive binding studies with ethidium bromide or Hoechst 33258 may quantify displacement of non-covalent binders. Mass spectrometry (e.g., MALDI-TOF) can map formaldehyde-mediated DNA adducts .

Q. What statistical approaches are critical for analyzing Doxoform’s synergy with other chemotherapeutics?

Combination index (CI) calculations using the Chou-Talalay method are recommended. Dose-matrix designs (e.g., 5x5 concentration grids) should be analyzed via SynergyFinder or CompuSyn software. Mechanistic synergy (e.g., enhanced CES2 activation) requires pathway enrichment analysis of RNA-seq or proteomic datasets .

Methodological Guidance

Q. How to validate Doxoform’s mechanism of action in vivo while minimizing off-target toxicity?

Use orthotopic xenograft models with CES2-overexpressing tumors. Pharmacodynamic markers (e.g., histone γH2AX for DNA damage) should be quantified via immunohistochemistry. Toxicity profiling must include histopathological analysis of kidneys and colon, as formaldehyde release can induce tissue damage .

Q. What controls are essential for ensuring reproducibility in Doxoform hydrolysis experiments?

Include parent drug (doxorubicin) and formaldehyde-only controls. Buffer systems must be rigorously pH-controlled, and hydrolysis intermediates (e.g., methylenedoxorubicin) should be synthesized as reference standards. Stability studies must report temperature, ionic strength, and serum protein content .

Q. How to address batch-to-batch variability in Doxoform synthesis for preclinical studies?

Quality control requires NMR and HPLC purity checks (>95%). Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) should validate batch consistency. Collaborative synthesis protocols, as described in Barthel et al. (2009), ensure reproducibility across labs .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.